

Characterization techniques to confirm the identity and purity of Methyl 3-(bromomethyl)benzoate

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Compound of Interest

Compound Name: Methyl 3-(bromomethyl)benzoate

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A Comparative Guide to the Characterization of Methyl 3-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques used to confirm the identity and purity of **Methyl 3-(bromomethyl)benzoate**, a key reagent in organic synthesis. For comparative analysis, we include data for its structural isomers, Methyl 2-(bromomethyl)benzoate and Methyl 4-(bromomethyl)benzoate, its precursor Methyl m-toluate, and the parent compound Methyl benzoate.

Data Presentation: Spectroscopic and Chromatographic Data Summary

The following tables summarize the key analytical data for **Methyl 3-(bromomethyl)benzoate** and its alternatives.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

Compound	Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
Methyl 3-(bromomethyl)benzoate	8.02 (s, 1H), 7.95 (d, J=7.8 Hz, 1H), 7.59 (d, J=7.8 Hz, 1H), 7.43 (t, J=7.8 Hz, 1H), 4.50 (s, 2H), 3.92 (s, 3H)
Methyl 2-(bromomethyl)benzoate	7.97 (d, J=7.6 Hz, 1H), 7.52-7.45 (m, 2H), 7.38 (dt, J=7.6, 1.2 Hz, 1H), 4.96 (s, 2H), 3.95 (s, 3H) [1]
Methyl 4-(bromomethyl)benzoate	8.00 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 4.51 (s, 2H), 3.92 (s, 3H)
Methyl m-toluate	7.84 (s, 1H), 7.82 (d, J=7.7 Hz, 1H), 7.35 (d, J=7.7 Hz, 1H), 7.33 (t, J=7.7 Hz, 1H), 3.90 (s, 3H), 2.40 (s, 3H)
Methyl benzoate	8.03 (dd, J=8.3, 1.5 Hz, 2H), 7.55 (tt, J=7.4, 1.5 Hz, 1H), 7.44 (t, J=7.8 Hz, 2H), 3.91 (s, 3H)

Table 2: ^{13}C NMR Data (CDCl_3 , 100 MHz)

Compound	Chemical Shift (δ) ppm
Methyl 3-(bromomethyl)benzoate	166.4, 138.5, 133.5, 130.8, 129.9, 128.8, 128.7, 52.4, 32.1
Methyl 2-(bromomethyl)benzoate	166.8, 140.1, 132.7, 131.2, 129.0, 128.4, 127.6, 52.2, 29.8
Methyl 4-(bromomethyl)benzoate	166.5, 142.9, 130.2, 129.8, 129.1, 52.3, 32.5 [2]
Methyl m-toluate	167.2, 138.2, 133.8, 130.2, 129.5, 128.4, 127.5, 52.1, 21.2
Methyl benzoate	167.0, 132.9, 130.2, 129.5, 128.4, 52.1 [3]

Table 3: FT-IR Data (KBr, cm^{-1})

Compound	Key Absorptions (cm ⁻¹)
Methyl 3-(bromomethyl)benzoate	3005 (Ar C-H), 2955 (C-H), 1720 (C=O ester), 1610, 1480 (C=C aromatic), 1280 (C-O), 680 (C-Br)
Methyl 2-(bromomethyl)benzoate	3010 (Ar C-H), 2950 (C-H), 1718 (C=O ester), 1605, 1475 (C=C aromatic), 1275 (C-O), 670 (C-Br)
Methyl 4-(bromomethyl)benzoate	3000 (Ar C-H), 2958 (C-H), 1722 (C=O ester), 1612, 1440 (C=C aromatic), 1285 (C-O), 685 (C-Br)
Methyl m-toluate	3030 (Ar C-H), 2952 (C-H), 1725 (C=O ester), 1615, 1450 (C=C aromatic), 1280 (C-O)
Methyl benzoate	3065 (Ar C-H), 2950 (C-H), 1723 (C=O ester), 1602, 1452 (C=C aromatic), 1275 (C-O)[4]

Table 4: Mass Spectrometry Data (EI-MS)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Methyl 3-(bromomethyl)benzoate	228/230 (M ⁺ , Br isotopes)	197/199 ([M-OCH ₃] ⁺), 150 ([M-Br] ⁺), 119 ([M-Br-OCH ₃] ⁺), 91 ([C ₇ H ₇] ⁺)
Methyl 2-(bromomethyl)benzoate	228/230 (M ⁺ , Br isotopes)	197/199 ([M-OCH ₃] ⁺), 150 ([M-Br] ⁺), 119 ([M-Br-OCH ₃] ⁺), 91 ([C ₇ H ₇] ⁺)
Methyl 4-(bromomethyl)benzoate	228/230 (M ⁺ , Br isotopes)	197/199 ([M-OCH ₃] ⁺), 150 ([M-Br] ⁺), 119 ([M-Br-OCH ₃] ⁺), 91 ([C ₇ H ₇] ⁺)[5]
Methyl m-toluate	150 (M ⁺)	119 ([M-OCH ₃] ⁺), 91 ([C ₇ H ₇] ⁺)
Methyl benzoate	136 (M ⁺)	105 ([M-OCH ₃] ⁺), 77 ([C ₆ H ₅] ⁺) [6]

Table 5: HPLC Purity Analysis

Compound	Retention Time (min)	Purity (%)
Methyl 3-(bromomethyl)benzoate	8.5	>98
Methyl 2-(bromomethyl)benzoate	8.2	>98
Methyl 4-(bromomethyl)benzoate	8.9	>98
Methyl m-toluate	7.1	>99
Methyl benzoate	6.5	>99

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20 ppm
- ^{13}C NMR Acquisition:
 - Pulse Program: zgpg30

- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to TMS.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a universal ATR accessory.
- Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal. For liquid samples, one drop was applied to the crystal.
- Acquisition:
 - Spectral Range: 4000-650 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
- Data Processing: The spectrum was baseline-corrected and the peaks were labeled.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness).
- Sample Preparation: 1 mg of the sample was dissolved in 1 mL of dichloromethane.
- GC Conditions:

- Inlet Temperature: 250°C
- Injection Volume: 1 µL (split ratio 50:1)
- Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 280°C at 15°C/min, and held for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: 40-400 amu
 - Source Temperature: 230°C
 - Quadrupole Temperature: 150°C

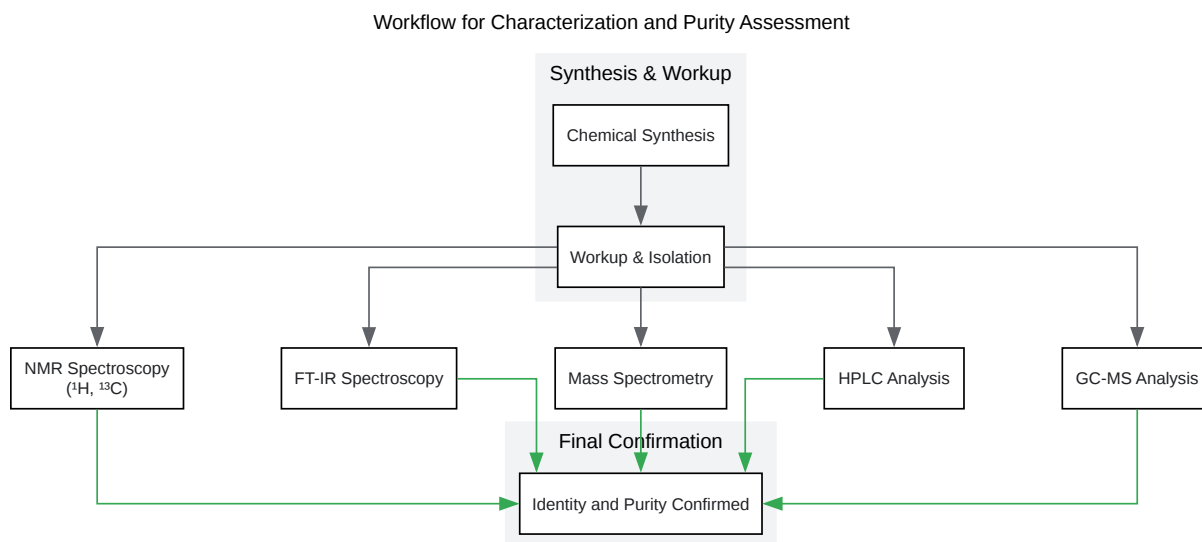
4. High-Performance Liquid Chromatography (HPLC)

- Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
- Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
- Sample Preparation: 1 mg of the sample was dissolved in 1 mL of acetonitrile.
- HPLC Conditions:
 - Mobile Phase A: Water
 - Mobile Phase B: Acetonitrile
 - Gradient: 50% B to 95% B over 10 min, hold at 95% B for 2 min, then return to 50% B over 1 min and re-equilibrate for 2 min.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 25°C

- Detection Wavelength: 254 nm
- Purity Calculation: The percentage purity was calculated using the area normalization method from the chromatogram.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization and purity assessment of a synthesized compound like **Methyl 3-(bromomethyl)benzoate**.



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Caption: Workflow for the characterization of **Methyl 3-(bromomethyl)benzoate**.

This guide demonstrates a systematic approach to confirming the identity and purity of **Methyl 3-(bromomethyl)benzoate** using standard analytical techniques. The comparative data provided for its isomers and related compounds serves as a valuable reference for researchers

in the field. By following the detailed experimental protocols, scientists can reliably characterize this important synthetic intermediate.

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